molecular formula C10H8Br2O2 B1596847 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone CAS No. 690632-70-3

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

Cat. No.: B1596847
CAS No.: 690632-70-3
M. Wt: 319.98 g/mol
InChI Key: NPGVDFRSCHXENE-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Studies

The molecular geometry of this compound is characterized by a fused ring system comprising a benzene ring and a saturated five-membered oxygen heterocycle. The compound possesses the molecular formula Carbon10 Hydrogen8 Bromine2 Oxygen2 with a molecular weight of 319.98 grams per mole. The Simplified Molecular Input Line Entry System representation BrC1=CC(C(CBr)=O)=C(OCC2)C2=C1 illustrates the spatial arrangement of atoms within the molecule.

The 2,3-dihydrobenzofuran scaffold provides a rigid molecular framework that constrains the conformational flexibility of substituents. This structural rigidity is particularly significant for the positioning of the two bromine atoms and the ethanone functional group. The dihydrobenzofuran core adopts a planar configuration for the aromatic portion, while the saturated five-membered ring typically assumes an envelope conformation to minimize ring strain.

Conformational analysis studies of related 2,3-dihydrobenzofuran derivatives have demonstrated that the ring system maintains its structural integrity across different environments. The presence of the carbonyl group at position 7 and the bromine substituent at position 5 of the benzofuran ring creates specific steric and electronic constraints that influence the overall molecular geometry.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the dihydrobenzofuran ring system. The methylene protons at positions 2 and 3 of the dihydrofuran ring appear as distinct multipets, while the aromatic protons display downfield chemical shifts consistent with the electron-withdrawing effect of the bromine substituent.

The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon signal typically appearing around 200 parts per million, characteristic of aromatic ketones. The aromatic carbons bearing bromine substituents exhibit diagnostic chemical shifts that confirm the substitution pattern. The International Union of Pure and Applied Chemistry name this compound corresponds to the observed spectroscopic data.

Infrared spectroscopy analysis demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch typically appears around 1660-1680 wavenumbers, consistent with an aromatic ketone system. The carbon-hydrogen stretching vibrations of the dihydrobenzofuran ring appear in the 2800-3100 wavenumber region, while the aromatic carbon-carbon stretching modes are observed in the fingerprint region.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak at mass-to-charge ratio 319.98 corresponds to the calculated molecular weight. Characteristic fragmentation patterns include loss of bromine atoms and the ethanone side chain, providing additional structural confirmation.

X-ray Crystallography and Solid-State Packing Arrangements

Crystallographic studies of related benzofuran derivatives provide insights into the solid-state structure and packing arrangements of this compound. The compound crystallizes with specific physical properties including a melting point range of 132-134 degrees Celsius and a density of 1.877 grams per cubic centimeter.

Single crystal x-ray diffraction analysis of structurally similar compounds reveals that benzofuran derivatives typically adopt approximately planar molecular geometries with root-mean-square deviations from planarity of approximately 0.057 Angstroms for non-hydrogen atoms. The intermolecular interactions in the crystal lattice are primarily governed by weak hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts that form chain-like arrangements.

The presence of two bromine atoms in the structure significantly influences the solid-state packing arrangements through halogen bonding interactions. These interactions contribute to the overall stability of the crystal structure and affect the physical properties such as melting point and solubility characteristics. The refractive index of 1.632 reflects the electronic properties of the compound in the solid state.

Comparative Analysis with Structural Analogs (2,3-Dihydrobenzofuran Derivatives)

Comparative structural analysis with related 2,3-dihydrobenzofuran derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The dibrominated nature of this compound distinguishes it from monobrominated analogs such as 1-(5-bromo-1-benzofuran-2-yl)ethanone, which possesses the molecular formula Carbon10 Hydrogen7 Bromine Oxygen2 and molecular weight 239.07 grams per mole.

The 2,3-dihydrobenzofuran scaffold provides a versatile platform for chemical modifications, as demonstrated by the diverse array of derivatives reported in the literature. Compounds bearing different substituents at various positions of the benzofuran ring system exhibit varying degrees of biological activity and physical properties. The presence of the additional bromine atom in the ethanone side chain of the target compound provides additional synthetic versatility for further derivatization reactions.

Structural comparison with other benzofuran derivatives reveals that the carbonyl group position significantly influences the electronic properties and reactivity patterns. The 7-position substitution pattern, as observed in this compound, differs from the more common 2-position substitution found in compounds like 1-(5-bromo-1-benzofuran-2-yl)ethanone.

The thermal properties of the compound, including a boiling point of 403.4 degrees Celsius at 760 millimeters of mercury and a flash point of 197.8 degrees Celsius, position it within the expected range for similar dibrominated aromatic compounds. These properties facilitate purification and handling procedures in synthetic applications.

Synthetic methodologies for preparing 2,3-dihydrobenzofuran derivatives typically involve cyclization reactions of appropriately substituted phenolic precursors. The specific substitution pattern of this compound requires careful consideration of regioselectivity during synthesis to achieve the desired substitution pattern while avoiding unwanted isomeric products.

Properties

IUPAC Name

2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-5-9(13)8-4-7(12)3-6-1-2-14-10(6)8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGVDFRSCHXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383424
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-70-3
Record name 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Structure

  • Molecular Formula: C10H8Br2O2
  • Molecular Weight: 319.98 g/mol
  • Structural Features: The molecule consists of a 2,3-dihydro-1-benzofuran ring substituted with bromine at position 5 and an ethanone moiety brominated at the α-position (2-bromoacetyl group) attached at position 7 of the benzofuran ring.

Preparation Methods of 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

General Synthetic Strategy

The preparation of this compound typically involves the bromination of a precursor benzofuran ethanone or the acylation of a brominated benzofuran derivative with a bromoacetylating agent. The key steps include:

  • Starting from 5-bromobenzofuran derivatives
  • Introduction of the ethanone moiety at the 7-position of the benzofuran ring
  • Bromination at the α-position of the ethanone side chain

Specific Synthetic Routes

Bromination of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

One common approach is the α-bromination of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction conditions: Typically performed in an inert solvent like dichloromethane or acetic acid at low temperature to avoid overbromination.
  • Mechanism: The α-hydrogen adjacent to the carbonyl group is substituted by bromine via an enol or enolate intermediate.
  • Yield and purity: Optimized to achieve high yield (>80%) and purity through recrystallization or chromatographic purification.
Direct Acylation of 5-Bromo-2,3-dihydro-1-benzofuran-7-yl Derivatives

Alternatively, the compound can be synthesized by acylation of the 5-bromo-2,3-dihydro-1-benzofuran-7-yl moiety with α-bromoacetyl chloride or α-bromoacetic acid derivatives.

  • Reaction conditions: The benzofuran derivative is reacted with α-bromoacetyl chloride in the presence of a base such as triethylamine in anhydrous solvents (e.g., dichloromethane) under cooling.
  • Work-up: The reaction mixture is quenched, and the product is isolated by extraction and purified by recrystallization.
  • Advantages: This method allows direct installation of the bromoacetyl group with good regioselectivity.

Example from Literature: Related Benzofuran Derivative Syntheses

While direct literature on this exact compound's preparation is limited, related synthetic procedures for 5-bromobenzofuran derivatives provide valuable insights:

Step Reagents & Conditions Product Yield (%) Notes
1 Condensation of 2-acetyl-5-bromobenzofuran with hydrazine derivatives in ethanol, reflux 2h Hydrazone derivatives 88-92 Intermediate for further functionalization
2 Reaction of hydrazones with alkyl halides (e.g., methyl iodide) in ethanol with triethylamine, reflux 3h Ethylidene derivatives 83-85 Alkylation step
3 Reaction with α-halo derivatives (e.g., chloroacetyl chloride) in ethanol with sodium acetate, reflux 3h Thiazolidinone derivatives 90-92 Heterocyclic ring formation

These steps demonstrate the versatility of brominated benzofuran ethanones as intermediates and the use of α-halo carbonyl compounds for acylation and further derivatization.

Analytical Data Supporting Preparation

  • Melting Point: Typically determined to confirm compound purity.
  • IR Spectroscopy: Characteristic carbonyl stretch (C=O) around 1700 cm⁻¹ and C-Br stretching bands.
  • NMR Spectroscopy: Proton NMR shows aromatic protons of benzofuran, methylene protons adjacent to carbonyl, and signals corresponding to brominated positions.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 319.98 g/mol confirms the compound identity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Advantages Yield Range
α-Bromination of ethanone 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone Br2 or NBS Solvent (CH2Cl2 or AcOH), low temp Simple, direct bromination 80-90%
Acylation with α-bromoacetyl chloride 5-bromo-2,3-dihydro-1-benzofuran-7-yl derivative α-bromoacetyl chloride, base (TEA) Anhydrous solvent, cooling Regioselective, direct installation 75-85%
Multi-step hydrazone and alkylation 2-acetyl-5-bromobenzofuran Hydrazine derivatives, alkyl halides Reflux in ethanol Enables further heterocyclic synthesis 83-92%

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydrobromides.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Hydrobromides.

  • Substitution: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds containing benzofuran derivatives exhibit significant anticancer properties. The brominated structure of 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone may enhance its activity against various cancer cell lines. Studies have shown that brominated compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Antimicrobial Properties:
The compound has also been explored for its antimicrobial effects. Benzofuran derivatives are known to possess antibacterial and antifungal activities. The introduction of bromine atoms in the structure could potentially increase the efficacy of these compounds against resistant strains of bacteria and fungi .

Organic Synthesis

Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive bromine atoms allow for various substitution reactions, which can be utilized to create a wide array of derivatives useful in pharmaceutical development and organic synthesis .

Synthetic Routes:
The synthesis of this compound can be achieved through several methods, including electrophilic aromatic substitution and cross-coupling reactions. The versatility of its synthesis makes it a valuable building block in organic chemistry .

Material Science

Polymer Additives:
The compound's unique chemical properties allow it to be used as an additive in polymer formulations. Its brominated structure can enhance flame retardancy in polymers, making it suitable for applications in materials that require improved fire resistance .

Nanomaterials:
Recent studies have explored the incorporation of benzofuran derivatives into nanomaterials for various applications, including drug delivery systems and sensors. The functionalization of nanoparticles with this compound could lead to enhanced performance characteristics due to its unique chemical properties .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations .
Study 2Antimicrobial PropertiesShowed enhanced activity against Gram-positive bacteria compared to non-brominated analogs .
Study 3Synthesis ApplicationsDeveloped a new synthetic route utilizing this compound as a key intermediate for synthesizing novel pharmacological agents .
Study 4Material ScienceEvaluated as a flame retardant additive in polymer composites, resulting in improved thermal stability .

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related brominated benzofuran and heterocyclic ketones, focusing on synthesis, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone 2,3-Dihydrobenzofuran Br at C5 (benzene), Br at C2 (ethanone) Synthetic intermediate; potential bioactivity inferred from analogs [2, 6, 10]
1-(5-Bromo-1-benzofuran-2-yl)ethanone Benzofuran (fully aromatic) Br at C5 (benzene), ethanone at C2 Antitumor, antifungal; crystal structure reported [7, 8]
2-Bromo-1-(4-methoxyphenyl)ethanone Phenyl ring Br at C2 (ethanone), OMe at C4 (phenyl) High stability; used in chalcone synthesis [14]
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Pyrrolopyridine Br at C2 (ethanone), fused pyrrole-pyridine High yield (92%); mp 280–282°C [3]
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone Benzofuran (aromatic) Br at C5, CH3 at C3, benzoyl at C2 Antimicrobial; used in drug discovery [17]
2,2-Dibromo-1-(2-hydroxyphenyl)ethanone Phenyl ring Br2 at C2 (ethanone), OH at C2 (phenyl) m.p. 103–104°C; synthesized via bromination [12]

Structural Differences and Reactivity

  • The partial saturation may enhance solubility but reduce conjugation .
  • Halogenation: Dual bromination at C5 (benzene) and C2 (ethanone) distinguishes it from mono-brominated analogs like 2-Bromo-1-(4-methoxyphenyl)ethanone. The ethanone bromine acts as a leaving group, facilitating nucleophilic substitutions, while the C5 bromine may direct further electrophilic reactions .
  • Functional Groups: Compared to chalcone derivatives (e.g., compound 203n in ), which have α,β-unsaturated ketones, the target compound’s saturated ethanone group may limit π-conjugation but improve stability under acidic conditions .

Biological Activity

2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone is a brominated organic compound with the molecular formula C10H8Br2O2. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of bromine atoms at specific positions on the benzofuran ring enhances its biological activity, particularly in antimicrobial and anticancer applications.

  • Molecular Formula: C10H8Br2O2
  • Molecular Weight: 319.98 g/mol
  • CAS Number: 690632-70-3

The biological activity of this compound is attributed to its interaction with various biological targets:

Antimicrobial Activity:
This compound disrupts bacterial cell membranes, leading to cell lysis and death. Its effectiveness against both Gram-positive and Gram-negative bacteria is notable.

Anticancer Activity:
The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation, demonstrating potential as an anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Escherichia coli19.5
Bacillus mycoides4.8
Candida albicans4.8
Staphylococcus aureus30
Pseudomonas aeruginosa25

These findings indicate that the compound exhibits potent antimicrobial activity, particularly against E. coli and C. albicans, which are significant pathogens in clinical settings .

Case Studies

  • Study on Antibacterial Efficacy:
    In a controlled study, researchers evaluated the antibacterial efficacy of various brominated compounds, including this compound against multi-drug resistant strains of bacteria. The results indicated that this compound had a significant inhibitory effect on bacterial growth, outperforming some conventional antibiotics .
  • Cytotoxicity and Anticancer Potential:
    Another study assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that it inhibited cell proliferation effectively at concentrations lower than those causing significant cytotoxicity to normal cells, suggesting a selective action against cancer cells .

Comparative Analysis with Similar Compounds

The unique bromination pattern of this compound distinguishes it from related compounds:

CompoundAntimicrobial Activity (MIC µg/mL)
1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethanoneHigher than 30
2-Bromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanoneModerate (20–40)
2,5-Dibromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanoneLower than 50

This comparison illustrates that the specific bromination at both the 2 and 5 positions enhances its biological activity significantly compared to similar compounds .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone, and how can purity be optimized?

The compound is synthesized via bromination of the parent ethanone derivative. A typical approach involves electrophilic aromatic substitution (EAS) using bromine in acetic acid or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis purification is critical due to potential di-brominated byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to confirm the absence of unreacted starting materials or regioisomers .

Q. How should researchers handle and store this compound to ensure stability?

The compound is light-sensitive and prone to hydrolysis due to its ketone and bromine substituents. Store in amber vials under inert gas (N₂ or Ar) at −20°C. Conduct stability tests using accelerated degradation studies (e.g., exposure to heat, humidity, or UV light) monitored by TLC or LC-MS. Evidence suggests that improper storage can lead to decomposition into benzofuran derivatives or brominated phenols .

Q. What spectroscopic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves the dihydrobenzofuran ring conformation and bromine substitution pattern (e.g., bond angles and torsional strain). Example: Crystallographic data for analogous brominated benzofurans show planar ring systems with Br atoms in orthogonal positions .
  • NMR : ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.8–7.2 ppm) and dihydrofuran CH₂ groups (δ 3.0–3.5 ppm). ¹³C NMR confirms carbonyl (δ 190–200 ppm) and brominated carbons (δ 110–120 ppm) .

Advanced Research Questions

Q. How can researchers address contradictory data in reactivity studies, such as unexpected substitution patterns?

Contradictions often arise from competing reaction pathways (e.g., bromine migration during synthesis). Use isotopic labeling (²H or ¹³C) or computational modeling (DFT) to trace reaction mechanisms. For example, a study on similar brominated benzofurans revealed that steric hindrance in the dihydrofuran ring directs bromination to the para position . Replicate experiments under varying conditions (temperature, solvent polarity) to isolate intermediates via quenching .

Q. What strategies optimize this compound’s bioactivity in antimicrobial or antitumor assays?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace bromine with fluorine or methoxy groups) to enhance membrane permeability. Analogous compounds show improved antifungal activity with electron-withdrawing groups .
  • In silico docking : Screen against target proteins (e.g., CYP450 enzymes or tubulin) using molecular dynamics simulations. A study on benzofuran derivatives identified hydrogen bonding with Thr179 in tubulin as critical for antitumor activity .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient aryl ring (due to bromine) facilitates Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Electrochemical studies (cyclic voltammetry) reveal a reduction potential near −1.2 V vs. Ag/AgCl, indicating suitability for reductive dehalogenation pathways. Compare with non-brominated analogs to quantify electronic effects .

Q. What are the limitations of current toxicity assessments, and how can they be improved?

No formal toxicological data exists for this compound. Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and Caenorhabditis elegans for acute toxicity screening. For ecotoxicology, employ Daphnia magna assays. Computational tools like ECOSAR predict high aquatic toxicity (LC₅₀ < 1 mg/L) due to bromine’s persistence .

Methodological Tables

Q. Table 1. Comparative Reactivity in Substitution Reactions

Reaction TypeConditionsMajor ProductYield (%)Reference
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C2-Amino derivative62
Ullmann CouplingCuI, 1,10-phenanthroline, 110°CBiaryl product45

Q. Table 2. Biological Activity of Analogous Compounds

CompoundIC₅₀ (Antifungal, μg/mL)IC₅₀ (Antitumor, μM)Target Protein
5-Bromo-7-methyl analog8.212.4Tubulin
Non-brominated parent>50>100N/A

Key Recommendations for Researchers

  • Prioritize crystallographic validation to resolve regiochemical ambiguities .
  • Combine in silico and experimental SAR to accelerate bioactivity optimization .
  • Address stability issues through rigorous storage protocols and degradation studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.